
3,5-Dibromo-4'-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-4’-methyl-1,1’-biphenyl: is an organic compound with the molecular formula C13H10Br2 . It consists of two benzene rings connected by a single bond, with bromine atoms substituted at the 3 and 5 positions of one ring and a methyl group at the 4’ position of the other ring . This compound is part of the biphenyl family, which is known for its applications in various fields, including organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4’-methyl-1,1’-biphenyl typically involves the bromination of 4’-methyl-1,1’-biphenyl. This can be achieved through the reaction of 4’-methyl-1,1’-biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature .
Industrial Production Methods: Industrial production of 3,5-Dibromo-4’-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibromo-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms make the compound reactive towards nucleophiles, allowing for substitution reactions.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction: The bromine atoms can be reduced to form the corresponding biphenyl derivative.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Electrophilic Substitution: Substituted biphenyl derivatives.
Oxidation: 3,5-Dibromo-4’-methylbenzoic acid or 3,5-Dibromo-4’-methylbenzaldehyde.
Reduction: 3,5-Dibromo-4’-methylbiphenyl.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dibromo-4’-methyl-1,1’-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated biphenyls on biological systems.
Industry: In the industrial sector, 3,5-Dibromo-4’-methyl-1,1’-biphenyl is used in the production of polymers, dyes, and other materials. Its brominated structure imparts flame-retardant properties, making it valuable in the manufacture of flame-retardant materials .
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-4’-methyl-1,1’-biphenyl involves its interaction with molecular targets through its bromine atoms and aromatic rings. The bromine atoms can participate in halogen bonding, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparación Con Compuestos Similares
- 3,5-Dibromo-4-hydroxybiphenyl
- 3,5-Dibromo-4-aminobiphenyl
- 3,5-Dibromo-4-methoxybiphenyl
Uniqueness: 3,5-Dibromo-4’-methyl-1,1’-biphenyl is unique due to the presence of both bromine atoms and a methyl group, which confer distinct reactivity and properties. The methyl group can influence the compound’s steric and electronic characteristics, making it different from other brominated biphenyls .
Propiedades
IUPAC Name |
1,3-dibromo-5-(4-methylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJUHBGKJLWQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
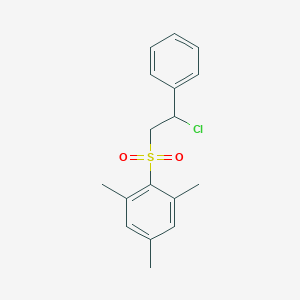
![Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate](/img/structure/B14020809.png)

![N-[(Z)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14020821.png)
![isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14020823.png)
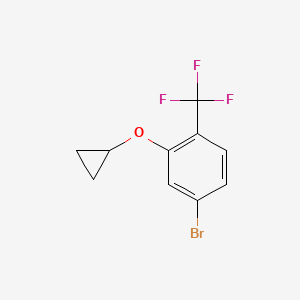
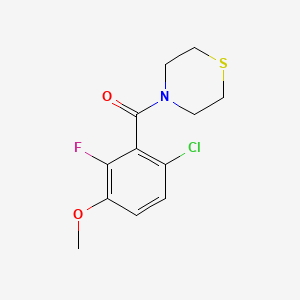
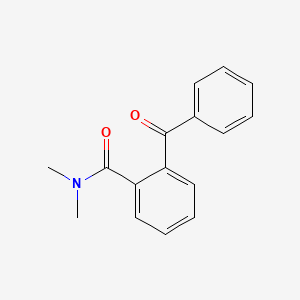
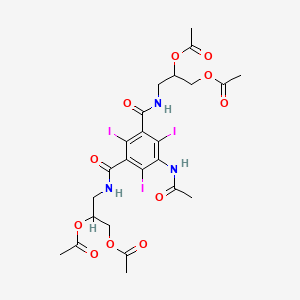

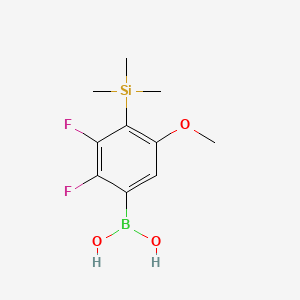

![Ethyl 5-[[3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]-3-methylthiophene-2-carboxylate](/img/structure/B14020870.png)

